2-Hydroxybutyl methacrylate

Catalog No.
S1506546
CAS No.
13159-51-8
M.F
C8H14O3
M. Wt
158.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxybutyl methacrylate

CAS Number

13159-51-8

Product Name

2-Hydroxybutyl methacrylate

IUPAC Name

2-hydroxybutyl 2-methylprop-2-enoate

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

InChI

InChI=1S/C8H14O3/c1-4-7(9)5-11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3

InChI Key

IEVADDDOVGMCSI-UHFFFAOYSA-N

SMILES

CCC(COC(=O)C(=C)C)O

Synonyms

2-HYDROXYBUTYL METHACRYLATE

Canonical SMILES

CCC(COC(=O)C(=C)C)O

Potential Applications in Polymer Research

  • Synthesis of functional polymers: 2-HBM possesses both a reactive methacrylate group and a hydroxyl group. This combination allows it to participate in various polymerization reactions, potentially leading to polymers with unique properties. The hydroxyl group could be used for further functionalization, tailoring the polymer for specific applications such as drug delivery, catalysis, or biomaterials [Source: "Functional Polymers" in ].
  • Modification of existing polymers: The hydroxyl group in 2-HBM could also be used to modify existing polymers, introducing new functionalities or improving their properties. For example, it could be grafted onto existing polymer chains to enhance their hydrophilicity, biocompatibility, or reactivity [Source: "Polymer Modification: Principles and Applications" in ].

2-Hydroxybutyl methacrylate is an organic compound that belongs to the family of methacrylate esters. It is a colorless, viscous liquid characterized by the presence of both a methacrylate group and a hydroxybutyl moiety. The chemical formula for 2-hydroxybutyl methacrylate is C8H14O3\text{C}_8\text{H}_{14}\text{O}_3, and its structure includes a double bond adjacent to a carboxylate group, which makes it reactive in polymerization processes. This compound is notable for its ability to form polymers with enhanced properties, making it valuable in various industrial applications.

  • Limited information exists on the specific hazards of HBMA.
  • As a methacrylate, it's advisable to handle it with caution as some methacrylates can cause skin irritation and allergic reactions [].
  • Always consult safety data sheets (SDS) before handling HBMA and follow recommended personal protective equipment (PPE) guidelines.

  • Polymerization: It readily undergoes free radical polymerization, which can be initiated by heat, light, or chemical initiators. This reaction leads to the formation of poly(2-hydroxybutyl methacrylate), which is used in coatings, adhesives, and biomedical applications.
  • Esterification and Transesterification: The compound can react with other alcohols or acids to form different esters, expanding its utility in synthesizing various polymeric materials.
  • Hydrolysis: In the presence of water and an acid or base catalyst, 2-hydroxybutyl methacrylate can hydrolyze back into methacrylic acid and 2-hydroxybutanol.

The synthesis of 2-hydroxybutyl methacrylate typically involves the esterification of methacrylic acid with 2-hydroxybutanol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and conducted under reflux conditions to remove water formed during the reaction, driving the equilibrium towards ester formation.

In industrial settings, continuous processes may be employed where both reactants are fed into a reactor with a catalyst. The mixture is then distilled to isolate the desired ester from any unreacted materials and by-products.

The interaction of 2-hydroxybutyl methacrylate with other chemical species primarily occurs through its reactive double bond during polymerization. Studies indicate that the compound can copolymerize with other vinyl monomers, enhancing the properties of resulting materials. Furthermore, its polymerization can be influenced by environmental factors such as temperature and light exposure.

2-Hydroxyethyl methacrylateHydroxyl group attached to ethylene glycolDental resins, contact lensesMethyl methacrylateMethyl group attached to methacrylic acidAcrylic glass productionHydroxypropyl methacrylateHydroxyl group attached to propylene glycolCoatings, adhesives

Uniqueness of 2-Hydroxybutyl Methacrylate

What distinguishes 2-hydroxybutyl methacrylate from these similar compounds is its intermediate aqueous solubility and ability to form unique nanoparticle morphologies during polymerization-induced self-assembly processes (PISA). This property allows it to create anisotropic nanoparticles that are not typically achievable with other methacrylates.

The synthesis of 2-hydroxybutyl methacrylate primarily relies on the esterification reaction between methacrylic acid and 2-hydroxybutanol, representing a fundamental pathway that has been extensively studied in chemical synthesis research . This esterification process involves the formation of an ester bond through the condensation reaction, where water is eliminated as a byproduct during the chemical transformation [2]. The reaction mechanism follows the classical nucleophilic acyl substitution pathway, where the hydroxyl group of 2-hydroxybutanol attacks the carbonyl carbon of methacrylic acid [2] [20].

Research findings indicate that the esterification reaction typically requires elevated temperatures ranging from 50°C to 90°C to achieve optimal conversion rates [14]. The equilibrium nature of this reaction necessitates the continuous removal of water to drive the reaction toward product formation [20] [33]. Studies have demonstrated that maintaining appropriate temperature control is crucial, as excessive temperatures can lead to unwanted polymerization of the methacrylate groups [18] [19].

The kinetic behavior of this esterification follows the Langmuir-Hinshelwood mechanism, where both reactants are uniformly adsorbed on the catalyst surface before reaction occurs [20]. Investigation into reaction parameters reveals that the initial molar ratio of reactants significantly influences the final conversion efficiency [20] [35]. Research data shows that optimal molar ratios typically range from 1:1.2 to 1:2.5 for methacrylic acid to 2-hydroxybutanol, respectively [33].

The esterification pathway demonstrates high selectivity toward the desired product when conducted under controlled conditions [9]. Characterization techniques such as Fourier Transform Infrared spectroscopy confirm the formation of the ester carbonyl group through the appearance of characteristic absorption bands at approximately 1720 wavenumbers per centimeter . Nuclear Magnetic Resonance spectroscopy provides additional confirmation through the identification of specific proton signals corresponding to the methacrylate and hydroxybutyl moieties [10].

Catalytic Systems in Synthesis

Magnetic Zeolite Molecular Sieve Catalysis

Zeolite molecular sieves have emerged as highly effective catalysts for the esterification synthesis of methacrylate compounds, offering significant advantages in terms of selectivity and reusability [12] [13]. The application of magnetic zeolite catalysts represents an innovative approach that combines the catalytic properties of zeolites with magnetic separation capabilities [4] [12]. Research demonstrates that zeolite structures provide unique shape-selective catalytic environments due to their three-dimensional channel systems and 10-membered ring pore structures [16].

The ZSM-5 molecular sieve, characterized by its intersecting channel system, has shown particular promise in esterification reactions [12] [16]. Studies indicate that the acidic sites within the zeolite framework facilitate the activation of carboxylic acid substrates, thereby enhancing reaction rates [12] [15]. The modification of zeolite catalysts through metal incorporation, particularly with zinc, gallium, or lanthanum species, significantly improves catalytic performance [12].

Zeolite TypeMetal ModificationTemperature (°C)Conversion (%)Selectivity (%)
H-ZSM-5None25076.582.3
Zn/ZSM-50.15% Zinc25084.289.7
Ga/ZSM-50.15% Gallium25081.186.5
La/ZSM-50.15% Lanthanum25078.984.1

Research findings reveal that zeolite Y catalyst demonstrates superior performance in esterification reactions compared to natural zeolite materials [13] [17]. The hierarchical mesoporous-microporous structure of modified zeolites allows for enhanced mass transfer while maintaining the shape-selective properties essential for high selectivity [4]. Investigations show that the acidity of zeolite catalysts directly correlates with their catalytic activity, with higher acid site density leading to improved reaction rates [13] [17].

The magnetic functionality incorporated into zeolite catalysts enables facile separation and recovery from reaction mixtures, addressing one of the key challenges in heterogeneous catalysis [4]. Studies demonstrate that magnetic zeolite catalysts maintain their catalytic activity over multiple reaction cycles, with conversion rates remaining above 80% even after five consecutive uses [13].

Acid Catalyst Optimization Studies

Acid catalysts play a pivotal role in facilitating esterification reactions through the activation of carboxylic acid substrates and promotion of nucleophilic attack by alcohol molecules [14] [20]. Research has extensively investigated various acid catalysts, ranging from traditional mineral acids to solid acid systems, each offering distinct advantages and limitations [14] [20] [28].

Para-toluenesulfonic acid has been identified as a particularly effective catalyst for esterification reactions, demonstrating superior performance compared to conventional Lewis acid catalysts [14]. Studies show that para-toluenesulfonic acid monohydrate operates efficiently under mild conditions while minimizing undesired side reactions such as transalkylation and polymerization [14]. The catalyst exhibits remarkable selectivity and can be recovered and reused multiple times without significant loss of activity [14].

Sulfuric acid remains one of the most commonly employed catalysts for methacrylate ester synthesis, typically used in concentrations ranging from 1 to 5 percent by weight relative to the reactants . Research indicates that sulfuric acid catalysis requires careful temperature control to prevent excessive side reactions [20]. The mechanism involves protonation of the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack [20].

Catalyst TypeConcentration (wt%)Temperature (°C)Reaction Time (h)Conversion (%)Selectivity (%)
Sulfuric Acid2.570492.388.5
Para-toluenesulfonic Acid3.0653.594.791.2
Cation Exchange Resin5.080689.185.9
Solid Carbon Acid4.075587.683.4

Solid acid catalysts have gained considerable attention due to their environmental advantages and ease of separation [28]. Carbon-based solid acid catalysts, synthesized through hydrothermal and plasma sulfonation techniques, demonstrate comparable performance to commercial acid resins [28]. Research shows that these catalysts can be prepared using significantly lower sulfonation agent ratios while maintaining high catalytic activity [28].

Ion exchange resins, particularly those containing sulfonate groups, have proven effective for esterification reactions [20]. The NKC-9 resin demonstrates excellent performance in methacrylic acid esterification, with studies revealing optimal operating conditions at temperatures between 70°C and 90°C [20]. The heterogeneous nature of these catalysts facilitates product separation and catalyst recovery [20].

Green Chemistry Approaches to Synthesis

The implementation of green chemistry principles in 2-hydroxybutyl methacrylate synthesis has become increasingly important as the chemical industry seeks to reduce environmental impact and improve sustainability [9] [22] [24]. Green synthesis approaches focus on minimizing hazardous substances, reducing energy consumption, and utilizing renewable feedstocks wherever possible [22] [25] [27].

Water-based synthesis systems represent a significant advancement in green chemistry applications for methacrylate production [22] [23]. Research demonstrates that micellar catalysis in aqueous media can facilitate polymerization reactions at ambient temperature and pressure, eliminating the need for organic solvents [22]. These systems utilize confined spaces within polymer vesicle membranes as nanoreactors, enabling precise control over reaction conditions while maintaining environmental compatibility [22].

The development of sustainable catalytic systems has focused on replacing toxic metal catalysts with environmentally benign alternatives [24] [25]. Bimetallic oxide clusters composed of rhodium and ruthenium demonstrate remarkable efficiency in ester-producing reactions while utilizing oxygen as the sole oxidant [24]. These catalysts eliminate the need for hazardous oxidizing agents such as hypervalent iodine reagents, significantly reducing environmental and safety concerns [24].

Green Chemistry ApproachEnvironmental BenefitEnergy Reduction (%)Waste Reduction (%)Atom Economy (%)
Aqueous Micellar SystemsEliminates organic solvents354578
Biocatalytic ProcessesBiodegradable catalysts285282
Supercritical Carbon DioxideNon-toxic solvent223871
Ionic Liquid SystemsRecyclable medium314175

Transesterification processes using sterically bulky sodium and magnesium aryloxides offer non-toxic alternatives to traditional catalytic systems [9]. Research shows that these catalysts operate effectively at ambient temperature (25°C) while producing high yields of methacrylate esters [9]. The chemoselectivity of these systems prevents undesirable side reactions, thereby improving overall process efficiency [9].

The utilization of renewable feedstocks represents another critical aspect of green synthesis approaches [25] [26]. Studies have demonstrated the successful conversion of waste biodegradable polyesters into methyl methacrylate through two-step catalytic processes [25]. This approach not only avoids carbon dioxide emissions during biodegradation but also achieves sustainable carbon utilization [25].

Biocatalytic synthesis routes using engineered microorganisms have shown promise for producing methacrylate precursors from renewable resources [26]. Research indicates that metabolically engineered Escherichia coli strains can produce citramalic acid, which serves as an intermediate for methacrylic acid synthesis through subsequent thermal catalytic conversion [26]. The selectivity for methacrylic acid production reaches approximately 71% at 250°C with appropriate acidic conditions [26].

Scale-up Considerations and Manufacturing Research

The transition from laboratory-scale synthesis to industrial production of 2-hydroxybutyl methacrylate involves numerous technical and economic considerations that significantly impact process viability [29] [30] [31]. Manufacturing research has focused on developing continuous processes that maintain product quality while achieving economic feasibility [29] [33] [34].

Continuous esterification processes have been extensively studied as alternatives to batch operations, offering advantages in terms of heat integration, reaction control, and product consistency [33] [35]. Research demonstrates that continuous stirred tank reactors and plug flow reactors can achieve high conversion rates when properly designed and operated [33] [35]. The optimal operating conditions for continuous processes typically involve temperatures between 40°C and 100°C with molar ratios of reactants ranging from 1:1.25 to 1:5 [33].

Reactor TypeVolume (m³)Temperature (°C)Residence Time (min)Conversion (%)Productivity (kg/h)
Continuous Stirred Tank7.91103663.6245
Plug Flow Reactor7.91053665.9267
Batch Reactor10.09018089.2156
Reactive Distillation12.5854591.7298

The implementation of reactive distillation technology has shown significant promise for methacrylate production, combining reaction and separation in a single unit operation [20] [33]. This approach enables continuous removal of water and light components while maintaining high conversion rates [20]. Studies indicate that reactive distillation can achieve conversion rates exceeding 90% while reducing energy consumption compared to conventional reactor-separator configurations [20].

Process optimization research has identified key parameters that influence manufacturing efficiency, including catalyst loading, temperature control, and residence time distribution [20] [34]. Economic analysis reveals that raw material costs typically account for 70-80% of total production costs, with isobutylene and methanol representing the largest cost components in related methacrylate production processes [30]. The optimization of catalyst systems to reduce loading requirements while maintaining activity represents a critical area for cost reduction [29].

Heat integration strategies have been developed to improve energy efficiency in large-scale production [31] [34]. Research shows that implementing heat exchanger networks can reduce energy consumption by 20-30% compared to non-integrated processes [31]. The recovery and reuse of unreacted starting materials is essential for economic viability, particularly given the high cost of methacrylic acid feedstock [33].

Quality control considerations for manufacturing include the prevention of polymerization during storage and processing [29]. Industrial processes typically incorporate stabilizers such as monomethyl ether hydroquinone to prevent premature polymerization . Temperature control systems and inert atmosphere conditions are essential for maintaining product stability during large-scale production [29].

The development of specialized catalyst systems for industrial applications has focused on improving activity, selectivity, and lifetime [29] [31]. Research on the Leading in Methacrylates technology demonstrates significant improvements in resource efficiency and environmental impact compared to conventional processes [29]. This technology achieves high yields with reduced energy consumption and decreased wastewater generation [29].

Free Radical Polymerization Research

Free radical polymerization represents the most extensively studied polymerization mechanism for 2-hydroxybutyl methacrylate, encompassing various initiation methods and reaction conditions. The fundamental mechanism follows the classical free radical pathway involving initiation, propagation, and termination steps [1] [2] [3].

Thermally-Induced Polymerization Studies

Thermally-induced polymerization of 2-hydroxybutyl methacrylate demonstrates complex kinetic behavior characterized by multi-stage reaction profiles. Studies utilizing pressurized dilatometric reactors reveal a distinctive two-stage polymerization process when conducted at elevated temperatures between 150-180°C [2] [4]. The initial stage exhibits rapid polymerization rates attributed to traces of initiating impurities, while the second stage represents the actual thermal polymerization with significantly slower kinetics [2].

The thermal polymerization mechanism involves the spontaneous generation of free radicals through thermal decomposition of monomer molecules at elevated temperatures. Research indicates that the overall polymerization rate varies with the square root of temperature, consistent with classical free radical kinetics [2] [4]. The activation energy for thermal polymerization ranges from 15-25 kJ/mol, determined through Arrhenius analysis of temperature-dependent rate constants [2] [5].

Detailed kinetic analysis reveals that the propagation rate coefficient for thermally-induced polymerization follows the relationship:

$$kp = A \exp(-Ea/RT)$$

where typical values for the pre-exponential factor A range from 10^6 to 10^8 L mol^-1 s^-1, and the activation energy E_a falls within 18-25 kJ/mol [2] [5]. The termination rate constants exhibit diffusion-controlled behavior at higher conversions, leading to the characteristic autoacceleration observed in bulk polymerization systems [2] [6].

Initiator Systems and Their Effects

The selection of initiator systems significantly influences the polymerization kinetics and final polymer properties of 2-hydroxybutyl methacrylate. Azo initiators, particularly azobisisobutyronitrile (AIBN), represent the most commonly employed thermal initiators for this monomer [1] [3] [7]. The decomposition kinetics of AIBN follow first-order kinetics with a rate constant of approximately 10^-5 s^-1 at 60°C [3] [7].

Peroxide initiators, including benzoyl peroxide and tert-butyl hydroperoxide, demonstrate alternative initiation pathways with different kinetic profiles [8] [7]. Redox initiator systems combining persulfates with reducing agents such as ascorbic acid or formaldehyde sulfoxylate enable polymerization at reduced temperatures (40-50°C) [8]. These systems exhibit enhanced initiation efficiency with rate constants ranging from 10^-4 to 10^-3 s^-1 depending on the specific redox couple employed [8].

Photoinitiator systems utilizing camphorquinone/amine combinations provide controlled initiation under light exposure [9] [10] [11]. The quantum yield of initiation varies with the photoinitiator concentration and light intensity, with typical values ranging from 0.1 to 0.5 mol Einstein^-1 [9] [10]. Type II photoinitiators such as benzophenone derivatives require co-initiators like tertiary amines to achieve effective radical generation [9] [12].

The choice of initiator system directly affects the molecular weight distribution of the resulting polymer. Traditional thermal initiators produce polymers with broad molecular weight distributions (dispersity Đ > 1.5), while controlled initiator systems can achieve narrower distributions (Đ < 1.3) [1] [7].

Electric Field-Supported Polymerization

Electric field-supported polymerization represents a novel approach for controlling the polymerization of 2-hydroxybutyl methacrylate and related methacrylates. Research on 2-hydroxyethyl methacrylate, a structural analog, demonstrates that application of high electric fields (14-140 kV/cm) during thermally-induced polymerization results in dramatic changes to polymer properties [1] [13] [14].

The mechanism of electric field effects involves the alignment of polar monomer molecules and the modification of radical termination kinetics. Under electric field conditions, the resulting polymers exhibit markedly reduced molecular weights (Mn ≈ 41-58 kg/mol) compared to field-free conditions (Mn ≈ 1000 kg/mol) [1] [13]. The dispersity values decrease significantly to 1.1-1.3, indicating improved molecular weight control [1] [13].

The electric field-supported polymerization produces charged macromolecules with conductivity values of approximately 10^-10 S/cm at the glass transition temperature [1] [13]. This conductivity arises from the incorporation of ionic species generated during the field-assisted polymerization process [1]. The mechanism involves the preferential orientation of polar functional groups under the applied electric field, leading to modified chain growth kinetics and termination pathways [1] [13].

Electric field effects on polymerization kinetics follow the relationship:

$$Rp = kp[M][I]^{0.5}f(E)$$

where f(E) represents the field-dependent enhancement factor, typically ranging from 1.5 to 3.0 for field strengths above 14 kV/cm [1] [13]. The enhancement mechanism involves both kinetic and thermodynamic factors, including modified radical mobility and altered termination rate constants [1] [13].

Controlled Radical Polymerization

Controlled radical polymerization techniques offer precise control over molecular weight, molecular weight distribution, and polymer architecture for 2-hydroxybutyl methacrylate. These methods enable the synthesis of well-defined polymers with predetermined properties and complex architectures [15] [16] [17].

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Methodology

RAFT polymerization provides exceptional control over the polymerization of 2-hydroxybutyl methacrylate, enabling the synthesis of polymers with narrow molecular weight distributions and controlled architectures [15] [16] [17] [18]. The RAFT mechanism involves the reversible addition of growing polymer chains to a chain transfer agent (CTA), followed by fragmentation to release a new radical species [15] [19].

The kinetics of RAFT polymerization follow the general relationship:

$$Rp = kp[M]\frac{[I]}{[CTA]}$$

where the polymerization rate depends on the concentration ratio of initiator to chain transfer agent [15] [19]. The choice of CTA significantly influences the polymerization control, with dithiobenzoate derivatives showing excellent performance for methacrylate monomers [15] [19].

RAFT polymerization of 2-hydroxybutyl methacrylate in various solvents demonstrates solvent-dependent effects on polymerization kinetics and control [15] [18]. Aqueous RAFT polymerization achieves conversions exceeding 99% within 2 hours at 50°C using low-temperature azo initiators [20]. The resulting polymers exhibit narrow dispersities (Mw/Mn < 1.37) and high blocking efficiencies [20].

The aqueous solubility of 2-hydroxybutyl methacrylate (approximately 25 g/dm³ at 50°C) enables unique polymerization behavior compared to less soluble methacrylates [20] [21]. This solubility facilitates the formation of various morphologies during polymerization-induced self-assembly (PISA) processes [20] [21].

Macromolecular Chain Transfer Agent Research

Macromolecular chain transfer agents (macro-CTAs) enable the synthesis of complex polymer architectures through chain extension reactions [22] [23]. The preparation of macro-CTAs involves the synthesis of well-defined polymer chains containing active chain transfer functionality [22].

Research on poly(glycerol monomethacrylate) (PGMA) macro-CTAs demonstrates excellent performance in the controlled polymerization of 2-hydroxybutyl methacrylate [15] [20]. The macro-CTA approach enables the synthesis of diblock copolymers with controlled molecular weights and narrow dispersities [15] [20].

The chain transfer efficiency of macro-CTAs depends on several factors, including the structure of the CTA end group, the solvent system, and the polymerization temperature [22] [23]. Dithiobenzoate-based macro-CTAs exhibit chain transfer constants (Ctr) ranging from 10 to 100 for methacrylate monomers at 50-70°C [22] [19].

Macro-CTA synthesis typically involves the statistical copolymerization of functional monomers with chain transfer agents containing reactive groups [22]. The degree of functionalization can be controlled through the feed ratio of reactive components, enabling tunable chain transfer activity [22].

Copolymerization Behavior Studies

The copolymerization behavior of 2-hydroxybutyl methacrylate with other monomers reveals complex kinetic relationships influenced by hydrogen bonding, solvent effects, and monomer reactivity [24] [25] [26]. These studies provide essential information for designing materials with tailored properties [24] [25].

Statistical Copolymerization with Other Methacrylates

Statistical copolymerization of 2-hydroxybutyl methacrylate with other methacrylates demonstrates solvent-dependent reactivity ratios and complex kinetic behavior [24] [25] [26]. The presence of hydroxyl functionality in 2-hydroxybutyl methacrylate enables hydrogen bonding interactions that significantly influence copolymerization kinetics [24] [25].

Studies of 2-hydroxyethyl methacrylate copolymerization, serving as a model system, reveal reactivity ratios ranging from 0.5 to 2.5 depending on the comonomer and solvent system [25] [26] [27]. The reactivity ratio r₁ for hydroxy-functional methacrylates typically exceeds unity when copolymerized with non-polar methacrylates, indicating preferential incorporation of the hydroxy-functional monomer [25] [26].

Solvent effects on copolymerization kinetics demonstrate significant variations in reactivity ratios [25] [26] [27]. Polar solvents such as dimethylformamide and n-butanol reduce the relative reactivity of hydroxy-functional methacrylates, while non-polar solvents like xylene enhance their reactivity [25] [26] [27]. These effects arise from hydrogen bonding interactions between the hydroxyl groups and polar solvents [25] [26].

The composition-averaged propagation rate coefficient (kp,cop) exhibits strong dependence on both monomer composition and solvent choice [25] [26] [27]. Values typically range from 800 to 5000 L mol⁻¹ s⁻¹ at 50°C, with higher values observed in non-polar solvents [25] [26] [27].

Block Copolymer Synthesis and Characterization

Block copolymer synthesis utilizing 2-hydroxybutyl methacrylate as either the first or second block enables the preparation of amphiphilic materials with unique properties [16] [17] [21]. The sequential addition of monomers under controlled polymerization conditions produces well-defined block structures [16] [17].

RAFT aqueous emulsion polymerization enables the synthesis of diblock copolymers with poly(ethylene glycol) or poly(glycerol monomethacrylate) as the hydrophilic block [16] [21]. These systems demonstrate remarkable thermoresponsive behavior, with morphological transitions occurring between spherical, worm-like, and vesicular structures [16] [21].

The thermoresponsive behavior of block copolymers containing 2-hydroxybutyl methacrylate depends on the degree of polymerization of each block and the overall polymer composition [16] [21]. Transmission electron microscopy studies reveal that spheres form at 25°C, worms at 58°C, and vesicles at 65°C for specific block compositions [16] [21].

Block copolymer characterization requires specialized analytical techniques due to the potential for strong hydrogen bonding interactions [17] [18]. Gel permeation chromatography analysis often necessitates chemical derivatization of hydroxyl groups to ensure complete solubility in the analysis solvent [17] [18].

Polymerization in Confined Environments

Polymerization of 2-hydroxybutyl methacrylate in confined environments demonstrates unique kinetic behavior and produces materials with distinct properties compared to bulk polymerization [28] [29]. Confinement effects arise from spatial restrictions imposed by nanoscale reaction vessels or templates [28] [29].

Studies utilizing anodic aluminum oxide (AAO) templates reveal that confined polymerization results in reduced molecular weights and altered polydispersity indices [28] [29]. The molecular weight of polymers synthesized in AAO templates (Mn ≈ 18,000 g/mol) is significantly lower than those produced in bulk conditions (Mn ≈ 440,000 g/mol) [28] [29].

The mechanism of confinement effects involves enhanced initiator decomposition due to catalytic interactions with the pore walls [28] [29]. This leads to increased radical concentrations and modified termination kinetics, resulting in the observed molecular weight reduction [28] [29]. The polydispersity index decreases in confined systems (PDI = 1.6) compared to bulk polymerization (PDI = 2.2) [28] [29].

Confinement effects on polymerization kinetics follow the relationship:

$$kd^{confined} = kd^{bulk} \times f_{wall}$$

where f_{wall} represents the wall-catalyzed enhancement factor, typically ranging from 2 to 5 for AAO templates [28] [29]. This enhancement arises from the interaction between the initiator and the oxide surface, facilitating radical generation [28] [29].

Polymerization-Induced Self-Assembly (PISA) Research

Polymerization-induced self-assembly represents a powerful technique for producing well-defined nanostructures directly during polymerization [20] [30] [31]. The relatively high aqueous solubility of 2-hydroxybutyl methacrylate makes it particularly suitable for PISA applications [20] [32].

RAFT aqueous emulsion polymerization of 2-hydroxybutyl methacrylate using poly(glycerol monomethacrylate) precursors enables the formation of spherical, worm-like, and vesicular morphologies [20]. The morphology depends on the degree of polymerization of the core-forming block and the overall solids content [20].

Kinetic studies of PISA reveal that the water-immiscible 2-hydroxybutyl methacrylate is initially consumed faster than water-miscible comonomers [15] [33]. This counter-intuitive behavior arises from the partitioning of the monomer into growing micellar nuclei during the early stages of polymerization [15] [33].

The evolution of particle morphology during PISA follows a predictable pathway based on the packing parameter concept [20] [31]. Spherical micelles form at low core-forming block lengths, while worms and vesicles appear at higher degrees of polymerization [20] [31]. The transitions between morphologies can be thermoreversible, enabling the development of smart materials [16] [21].

PISA kinetics demonstrate first-order dependence on monomer concentration and square-root dependence on initiator concentration [20] [31]. The polymerization rate in PISA systems is typically enhanced compared to homogeneous systems due to the compartmentalization effect [20] [31].

Polymerization MethodTypical Molecular Weight (kg/mol)Dispersity (Đ)Conversion (%)Reaction Time (h)
Free Radical (Thermal)200-10001.5-3.070-904-24
Electric Field-Supported41-581.1-1.380-952-6
RAFT Polymerization10-2001.1-1.490-991-4
Confined Polymerization10-501.2-1.860-856-24
PISA20-1501.2-1.595-991-3
Kinetic ParameterValue RangeUnitsConditions
kp (Propagation)1000-5000L mol⁻¹ s⁻¹50°C, bulk
kt (Termination)10⁶-10⁸L mol⁻¹ s⁻¹50°C, bulk
Ea (Activation Energy)15-25kJ mol⁻¹30-90°C
Rp (Polymerization Rate)10⁻⁴-10⁻³mol L⁻¹ s⁻¹Standard conditions

XLogP3

1.5

Other CAS

13159-51-8

Wikipedia

2-hydroxybutyl methacrylate

Dates

Last modified: 08-15-2023

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